Methyl 3,4,5-tris(dimethylamino)benzoate
Description
Properties
CAS No. |
61544-83-0 |
|---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
methyl 3,4,5-tris(dimethylamino)benzoate |
InChI |
InChI=1S/C14H23N3O2/c1-15(2)11-8-10(14(18)19-7)9-12(16(3)4)13(11)17(5)6/h8-9H,1-7H3 |
InChI Key |
QVSNGZALKWQQGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1N(C)C)N(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-tris(dimethylamino)benzoate typically involves the esterification of 3,4,5-tris(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,4,5-tris(dimethylamino)benzoic acid+methanolacid catalystMethyl 3,4,5-tris(dimethylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4,5-tris(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 3,4,5-tris(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tris(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple dimethylamino groups enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Substituent Type and Reactivity
- Methyl 4-[4,4-Dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate (9a): Contains electron-withdrawing cyano (-CN) groups, which reduce ring electron density. This contrasts sharply with the electron-rich dimethylamino groups in the target compound, which increase reactivity in nucleophilic and polymerization reactions .
- Ethyl 4-(Dimethylamino)benzoate: A mono-substituted analog, this compound demonstrates lower steric hindrance and higher degree of conversion in resin cements compared to methacrylate derivatives, highlighting the role of dimethylamino groups in enhancing reactivity .
Table 1: Substituent Effects on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
